molecular formula C19H16BrNO3 B5085671 4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5085671
M. Wt: 386.2 g/mol
InChI Key: UQZBUENJCMSDKG-UHFFFAOYSA-N
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Description

4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the pyrrolidine family This compound is characterized by its unique structure, which includes an acetyl group, a benzyl group, a bromophenyl group, and a hydroxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-component reactions. One common method involves the reaction between arylglyoxals, 1,3-diketones, and enaminoketones in a water or water-ethanol mixture as a solvent . This green synthesis approach is environmentally friendly and yields the desired product efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recycling and waste minimization techniques are employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as topoisomerase II and lanosterol 14 α-demethylase . These interactions disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ability to undergo various chemical transformations and its promising applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-acetyl-1-benzyl-2-(4-bromophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-12(22)16-17(14-7-9-15(20)10-8-14)21(19(24)18(16)23)11-13-5-3-2-4-6-13/h2-10,17,23H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZBUENJCMSDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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